Regulatory Identity as Gliquidone Impurity 8: Differentiated from Impurity 7 and Other Process-Related Indanones
6-Methoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is officially designated as Gliquidone Impurity 8 (also listed as Impurity 7 in some pharmacopoeial translations), a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) during gliquidone API manufacturing . This contrasts with other gliquidone process impurities, such as Impurity 32 (the 2-oxime derivative, 1H-Indene-1,2(3H)-dione, 6-methoxy-3,3-dimethyl-, 2-oxime), which possesses a distinct chromophore and requires separate chromatographic resolution [1]. The target compound is supplied with a comprehensive Certificate of Analysis (COA) meeting regulatory guidelines for ANDA and DMF submissions, a level of characterization documentation not typically available for generic 1-indanone analogs purchased for exploratory synthesis .
| Evidence Dimension | Regulatory-grade characterization and intended use |
|---|---|
| Target Compound Data | Gliquidone Impurity 8; fully characterized with COA; used for AMV, QC, and regulatory submission support (ANDA/DMF compliant) |
| Comparator Or Baseline | Gliquidone Impurity 32 (2-oxime derivative, CAS not specified): structurally distinct, requiring separate analytical method parameters [1] |
| Quantified Difference | Qualitative: distinct chromatographic retention (RRT specification: Impurity 8 ≠ Impurity 32); separate regulatory identity and COA documentation |
| Conditions | Pharmaceutical impurity reference standard context; HPLC/UV/MS detection methods per ICH guidelines |
Why This Matters
Procurement of the correct, fully characterized impurity reference standard is non-negotiable for regulatory-compliant ANDA/DMF submissions; substitution with an uncharacterized or misidentified indanone analog risks method validation failure and regulatory rejection.
- [1] Zhenqiang Biotech. Gliquidone Impurity 32: 1H-Indene-1,2(3H)-dione, 6-methoxy-3,3-dimethyl-, 2-oxime. https://www.zhenqiangbio.com View Source
